molecular formula C16H17N3O3 B2770122 N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide CAS No. 2418724-32-8

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide

Katalognummer B2770122
CAS-Nummer: 2418724-32-8
Molekulargewicht: 299.33
InChI-Schlüssel: RFKGWHBNPHJTBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been gaining attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle, which is essential for cancer cell metabolism. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.

Wirkmechanismus

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide targets the mitochondrial tricarboxylic acid cycle, which is essential for cancer cell metabolism. It inhibits two key enzymes in the cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a decrease in ATP production and an increase in reactive oxygen species. This, in turn, leads to cancer cell death through apoptosis.
Biochemical and Physiological Effects
N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to have both biochemical and physiological effects on cancer cells. It induces oxidative stress, leading to the activation of the JNK and p38 MAPK pathways, which are involved in apoptosis. N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide also inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Additionally, N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been found to induce autophagy, a process that can lead to cell death in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy. However, N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has some limitations in lab experiments. It is a small molecule that can be difficult to deliver to cancer cells in vivo, and its effects may be influenced by the tumor microenvironment.

Zukünftige Richtungen

There are several future directions for the development of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide as an anticancer agent. One potential direction is the optimization of its delivery to cancer cells, such as through the use of nanoparticles. Another direction is the exploration of its potential as a radiosensitizer, which could enhance the efficacy of radiation therapy. Additionally, the combination of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide with immunotherapy could be explored, as it may enhance the immune response against cancer cells. Finally, the development of biomarkers that can predict the response to N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide could help identify patients who are most likely to benefit from the treatment.

Synthesemethoden

The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that starts with the reaction between 2-chloro-1-methoxypropane and sodium cyanide to form 2-cyano-1-methoxypropane. The latter is then reacted with isobutyl bromide to produce N-(2-cyano-1-methoxypropan-2-yl) isobutylamide. The final step involves the reaction between N-(2-cyano-1-methoxypropan-2-yl) isobutylamide and 1-oxoisoquinoline-2-acetic acid to form N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including pancreatic, lung, and ovarian cancer cells. N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been found to have synergistic effects with other anticancer agents, such as gemcitabine and cisplatin.

Eigenschaften

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-16(10-17,11-22-2)18-14(20)9-19-8-7-12-5-3-4-6-13(12)15(19)21/h3-8H,9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKGWHBNPHJTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)CN1C=CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.